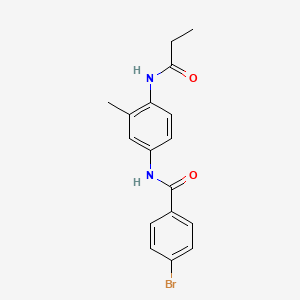
2-((2-Chloro-4-fluorobenzyl)oxy)-5-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Chloro-4-fluorobenzyl)oxy)-5-methylbenzaldehyde is a chemical compound with the molecular formula C15H12ClFO2 It is characterized by the presence of a chlorofluorobenzyl group and a methylbenzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-4-fluorobenzyl)oxy)-5-methylbenzaldehyde typically involves the reaction of 2-chloro-4-fluorobenzyl alcohol with 5-methylsalicylaldehyde in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the ether linkage between the two aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Chloro-4-fluorobenzyl)oxy)-5-methylbenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms on the benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-((2-Chloro-4-fluorobenzyl)oxy)-5-methylbenzoic acid.
Reduction: 2-((2-Chloro-4-fluorobenzyl)oxy)-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((2-Chloro-4-fluorobenzyl)oxy)-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((2-Chloro-4-fluorobenzyl)oxy)-5-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorofluorobenzyl group may enhance its binding affinity to certain targets, while the aldehyde group can participate in covalent interactions with nucleophilic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((2-Chloro-4-fluorobenzyl)oxy)benzenesulfonyl chloride
- 4-((2-Chloro-4-fluorobenzyl)oxy)benzaldehyde
- 2-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxybenzoyl chloride
Uniqueness
2-((2-Chloro-4-fluorobenzyl)oxy)-5-methylbenzaldehyde is unique due to the presence of both a chlorofluorobenzyl group and a methylbenzaldehyde moiety. This combination of functional groups imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C15H12ClFO2 |
|---|---|
Poids moléculaire |
278.70 g/mol |
Nom IUPAC |
2-[(2-chloro-4-fluorophenyl)methoxy]-5-methylbenzaldehyde |
InChI |
InChI=1S/C15H12ClFO2/c1-10-2-5-15(12(6-10)8-18)19-9-11-3-4-13(17)7-14(11)16/h2-8H,9H2,1H3 |
Clé InChI |
YJQWRKDJPFNSIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OCC2=C(C=C(C=C2)F)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


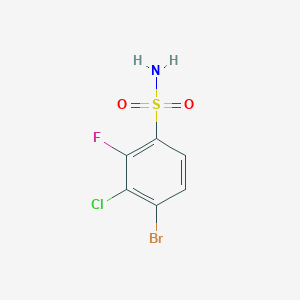

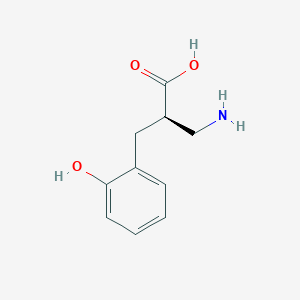
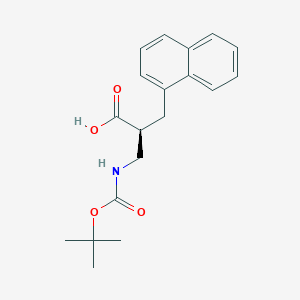
![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine](/img/structure/B12994495.png)
![3',5'-Dimethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12994497.png)


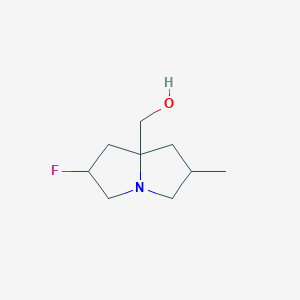
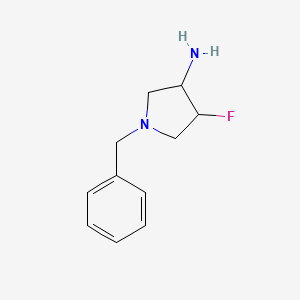
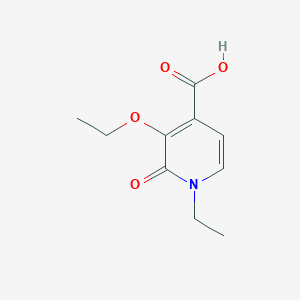
![(S)-5-(Difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B12994535.png)
